molecular formula C10H13NO4 B13944530 Methyl 6-(dimethoxymethyl)pyridine-2-carboxylate CAS No. 118130-85-1

Methyl 6-(dimethoxymethyl)pyridine-2-carboxylate

Cat. No.: B13944530
CAS No.: 118130-85-1
M. Wt: 211.21 g/mol
InChI Key: LKTBVJIYAHDBON-UHFFFAOYSA-N
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Description

Methyl 6-(dimethoxymethyl)pyridine-2-carboxylate is a pyridine derivative featuring a dimethoxymethyl (-CH(OCH₃)₂) substituent at the 6-position and a methyl ester (-COOCH₃) at the 2-position of the pyridine ring. The dimethoxymethyl group enhances steric bulk and may act as a protecting group during multi-step syntheses, as seen in related compounds .

Properties

CAS No.

118130-85-1

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

methyl 6-(dimethoxymethyl)pyridine-2-carboxylate

InChI

InChI=1S/C10H13NO4/c1-13-9(12)7-5-4-6-8(11-7)10(14-2)15-3/h4-6,10H,1-3H3

InChI Key

LKTBVJIYAHDBON-UHFFFAOYSA-N

Canonical SMILES

COC(C1=NC(=CC=C1)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(dimethoxymethyl)pyridine-2-carboxylate can be synthesized through several methods. One common route involves the reaction of 6-formyl-2-pyridinecarboxylic acid methyl ester with trimethyl orthoformate in the presence of methanol . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(dimethoxymethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 6-(dimethoxymethyl)pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-(dimethoxymethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Methyl 5-(Dimethoxymethyl)pyridine-2-carboxylate
  • Structure : Dimethoxymethyl at 5-position, methyl ester at 2-position.
  • Source : Listed in Combi-Blocks catalog (95% purity) .
Methyl 5-(Dimethoxymethyl)pyridine-3-carboxylate
  • Structure : Dimethoxymethyl at 5-position, methyl ester at 3-position.
  • Key Difference : Ester group position affects hydrogen bonding and solubility.
  • Source : Combi-Blocks catalog (95% purity) .
Methyl 6-(Hydroxymethyl)pyridine-2-carboxylate
  • Structure : Hydroxymethyl (-CH₂OH) at 6-position instead of dimethoxymethyl.
  • Key Differences: Solubility: Hydroxymethyl increases hydrophilicity compared to the dimethoxymethyl analog.
  • Source : Thermo Scientific Chemicals catalog .
Methyl 6-Methylpyridine-2-carboxylate
  • Structure : Methyl (-CH₃) at 6-position.
  • Key Differences :
    • Steric Effects : Smaller substituent reduces steric hindrance.
    • Applications : Used in coordination chemistry and catalysis .
  • Source : LookChem database .

Functionalized Pyridine Derivatives

Methyl 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • Structure : Chloro substituent and fused pyrrolopyridine ring.
  • Key Differences :
    • Melting Point : 82–84°C, indicating higher crystallinity compared to dimethoxymethyl analogs.
    • Bioactivity : Fused rings may enhance binding to biological targets .
  • Source : Synthetic report .
tert-Butyl (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate
  • Structure : Dimethoxymethyl at 3-position, chloro at 2-position, and tert-butyl carbamate.
  • Key Differences :
    • Protecting Groups : tert-Butyl carbamate aids in stepwise synthesis.
    • Reactivity : Chloro substituent enables cross-coupling reactions .
  • Source : Pyridine catalog .
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
  • Structure : Pyrimidine core with thietanyloxy and thioacetate groups.
  • Key Differences: Heterocycle Core: Pyrimidine vs. pyridine alters electronic properties. Applications: Potential use in kinase inhibition .
  • Source : ADMET & DMPK study .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Substituents Physical State Key Properties/Applications
Methyl 6-(dimethoxymethyl)pyridine-2-carboxylate C₁₁H₁₃NO₅ 239.23 g/mol 6-(CH(OCH₃)₂), 2-COOCH₃ Not reported Synthesis intermediate
Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate C₁₁H₁₃NO₅ 239.23 g/mol 5-(CH(OCH₃)₂), 2-COOCH₃ Solid (95% purity) Positional isomer
Methyl 6-(hydroxymethyl)pyridine-2-carboxylate C₈H₉NO₃ 167.16 g/mol 6-CH₂OH, 2-COOCH₃ White solid Hydrophilic intermediate
Methyl 6-methylpyridine-2-carboxylate C₈H₉NO₂ 151.16 g/mol 6-CH₃, 2-COOCH₃ Liquid/Solid Catalysis
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate C₁₀H₇ClN₂O₂ 228.63 g/mol 6-Cl, fused pyrrole ring Solid (mp 82–84°C) Bioactive compound

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